Undecaprenyl phosphate

Description

Properties

CAS No. |

25126-51-6 |

|---|---|

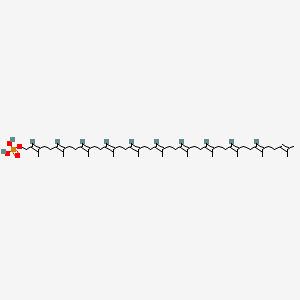

Molecular Formula |

C55H91O4P |

Molecular Weight |

847.3 g/mol |

IUPAC Name |

[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenyl] dihydrogen phosphate |

InChI |

InChI=1S/C55H91O4P/c1-45(2)23-13-24-46(3)25-14-26-47(4)27-15-28-48(5)29-16-30-49(6)31-17-32-50(7)33-18-34-51(8)35-19-36-52(9)37-20-38-53(10)39-21-40-54(11)41-22-42-55(12)43-44-59-60(56,57)58/h23,25,27,29,31,33,35,37,39,41,43H,13-22,24,26,28,30,32,34,36,38,40,42,44H2,1-12H3,(H2,56,57,58)/b46-25+,47-27+,48-29+,49-31+,50-33+,51-35+,52-37+,53-39+,54-41+,55-43+ |

InChI Key |

UFPHFKCTOZIAFY-RDQGWRCRSA-N |

SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)O)C)C)C)C)C)C)C)C)C)C)C |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)(O)O)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)O)C)C)C)C)C)C)C)C)C)C)C |

Synonyms |

undecaprenyl phosphate |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Role of Undecaprenyl Phosphate in Bacterial Cell Wall Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Undecaprenyl phosphate (UP), also known as bactoprenol phosphate, is a 55-carbon isoprenoid lipid that serves as an essential carrier molecule in the biosynthesis of the bacterial cell wall.[1][2] Its primary function is to transport hydrophilic glycan precursors across the hydrophobic cytoplasmic membrane, facilitating their polymerization into complex structures like peptidoglycan, lipopolysaccharide (LPS), teichoic acids, and capsular polysaccharides.[1][3] This central role in the biogenesis of the bacterial envelope makes the this compound cycle a critical target for the development of novel antibiotics.[4][5]

The this compound Cycle: A Hub of Bacterial Cell Wall Synthesis

The function of this compound is best understood through its cyclical use, which involves a series of enzymatic reactions that shuttle it between phosphorylated and dephosphorylated states. This cycle is integral to the synthesis of various cell wall components. The cycle can be broadly divided into three main stages: synthesis and recycling, glycan precursor transport, and regeneration.

1. Synthesis and Recycling of this compound:

This compound is made available through two primary pathways: de novo synthesis and recycling.[6]

-

De novo synthesis: This pathway begins with the synthesis of undecaprenyl pyrophosphate (UPP) from farnesyl pyrophosphate (FPP) and eight molecules of isopentenyl pyrophosphate (IPP), a reaction catalyzed by the enzyme undecaprenyl pyrophosphate synthase (UppS).[7][8] UPP is then dephosphorylated to yield this compound.[7]

-

Recycling: Following the delivery of the glycan precursor to the periplasmic side of the membrane, undecaprenyl pyrophosphate is released.[9] This UPP must be dephosphorylated to this compound to be reused in another round of synthesis. This crucial dephosphorylation step is carried out by phosphatases such as BacA and members of the PAP2 superfamily.[1][3]

The synthesis of UP can differ between Gram-positive and Gram-negative bacteria. Gram-positive bacteria possess significant amounts of undecaprenol, which can be phosphorylated to form UP.[3] In contrast, Gram-negative bacteria are not known to contain undecaprenol and primarily rely on the dephosphorylation of UPP.[10]

2. Transport of Glycan Precursors:

This compound acts as a lipid anchor for hydrophilic sugar precursors on the cytoplasmic side of the membrane. For instance, in peptidoglycan synthesis, UP first accepts a MurNAc-pentapeptide moiety to form Lipid I, followed by the addition of a GlcNAc sugar to create Lipid II.[9][10] This lipid-anchored precursor is then "flipped" across the cytoplasmic membrane by a flippase, making the glycan unit available for polymerization in the periplasm.[9][10]

3. Regeneration of this compound:

Once the glycan unit is transferred to the growing polymer chain, undecaprenyl pyrophosphate is released on the periplasmic side of the membrane.[9] To complete the cycle, UPP is dephosphorylated by a pyrophosphatase, and the resulting this compound is thought to be translocated back to the cytoplasmic face of the membrane to initiate a new round of precursor transport.[10]

Key Roles in Bacterial Cell Wall Component Biosynthesis

Peptidoglycan Synthesis:

This compound is indispensable for the synthesis of peptidoglycan, the primary structural component of the bacterial cell wall.[1][11] It facilitates the transport of the N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc)-pentapeptide building blocks from the cytoplasm to the periplasm.[10] The process involves the sequential action of the MraY and MurG enzymes, which catalyze the formation of Lipid I and Lipid II, respectively.[9][12] Lipid II is then translocated across the membrane, where the disaccharide-pentapeptide unit is incorporated into the growing peptidoglycan chain.[9][10]

Lipopolysaccharide (LPS) Synthesis:

In Gram-negative bacteria, this compound is also the lipid carrier for the O-antigen component of LPS.[10] Sugar subunits are assembled on UP on the cytoplasmic face of the membrane. The UP-O-antigen subunit is then flipped to the periplasmic side, where it is polymerized into the long O-antigen chain.[10] Interruption of O-antigen synthesis can lead to the sequestration of this compound, causing defects in peptidoglycan synthesis and altered cell morphology.[13]

Teichoic Acid Synthesis:

In Gram-positive bacteria, wall teichoic acids (WTAs) are assembled on an this compound carrier on the cytoplasmic side of the membrane.[14][15] The WTA polymer is then translocated to the outer leaflet of the membrane and attached to the peptidoglycan.[14]

Quantitative Data

The cellular pool of this compound and its derivatives is tightly regulated. The table below summarizes the approximate concentrations of these lipids in two well-studied bacterial species during the exponential growth phase.

| Compound | Escherichia coli (nmol/g of cell dry weight) | Staphylococcus aureus (nmol/g of cell dry weight) |

| This compound (UP) | ~75[16] | ~50[16] |

| Undecaprenyl pyrophosphate (UPP) | ~270[16] | ~150[16] |

| Undecaprenol | <1[16] | ~70[16] |

Experimental Protocols

Quantification of this compound and its Derivatives by HPLC:

A high-performance liquid chromatography (HPLC) procedure is commonly used for the quantification of this compound, undecaprenyl pyrophosphate, and undecaprenol in bacterial membranes.[16][17]

1. Lipid Extraction:

- Bacterial cells are harvested during the exponential growth phase.

- Lipids are extracted from the cell pellet using a mixture of chloroform and methanol.[18]

2. HPLC Analysis:

- The extracted lipids are separated by reverse-phase HPLC.[17]

- Polyprenyl phosphates and diphosphates can be resolved using an elution solvent containing an ion-pair reagent, such as tetraethylammonium phosphate.[19]

- The different forms of this compound are identified and quantified by comparing their retention times and peak areas to those of known standards.[19]

Note: Direct measurement of UPP by HPLC can be challenging due to its elution in a crowded region of the chromatogram.[17] Some protocols utilize alkaline hydrolysis with KOH to convert UPP to UP for easier quantification of the total pool.[17]

Signaling Pathways and Experimental Workflows

The this compound Cycle in Peptidoglycan Synthesis

Caption: The this compound cycle in peptidoglycan synthesis.

Experimental Workflow for UP Quantification

Caption: Workflow for quantifying this compound derivatives.

This compound Metabolism as an Antibiotic Target

The essentiality of the this compound cycle for bacterial viability makes it an attractive target for antibiotic development.[4][5] Several antibiotics are known to inhibit specific steps in this pathway. For example, bacitracin inhibits the dephosphorylation of undecaprenyl pyrophosphate, thereby preventing the recycling of the lipid carrier.[10] This disruption of the UP cycle leads to a halt in cell wall synthesis and ultimately results in cell lysis.[10] The enzymes involved in the synthesis and recycling of this compound, such as UppS and the various UPP phosphatases, are also being explored as potential targets for novel antibacterial agents.[4][5][8]

References

- 1. journals.asm.org [journals.asm.org]

- 2. This compound Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Undecaprenyl Diphosphate Synthase Inhibitors: Antibacterial Drug Leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bacterial Cell Growth Inhibitors Targeting Undecaprenyl Diphosphate Synthase and Undecaprenyl Diphosphate Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Frontiers | Anthranilic Acid Inhibitors of Undecaprenyl Pyrophosphate Synthase (UppS), an Essential Enzyme for Bacterial Cell Wall Biosynthesis [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. Crystal structure of undecaprenyl-pyrophosphate phosphatase and its role in peptidoglycan biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. journals.asm.org [journals.asm.org]

- 14. “Teichoic acid biosynthesis as an antibiotic target” - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Teichoic acids: synthesis and applications - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00270F [pubs.rsc.org]

- 16. Quantitative high-performance liquid chromatography analysis of the pool levels of this compound and its derivatives in bacterial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Analysis of the regulation of undecaprenyl diphosphate dephosphorylation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quantification of polyprenyl diphosphates in Escherichia coli cells using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Linchpin of Bacterial Cell Wall Synthesis: A Technical Guide to the Role of Undecaprenyl Phosphate

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the critical role of undecaprenyl phosphate in bacterial peptidoglycan synthesis. This document provides an in-depth analysis of the this compound cycle, its enzymatic regulation, and its significance as a premier target for novel antibacterial agents.

Introduction

The bacterial cell wall is a vital structure, indispensable for maintaining cell shape and protecting against osmotic lysis. A key component of this wall is peptidoglycan (PG), a massive polymer of repeating disaccharide-peptide subunits. The biosynthesis of peptidoglycan is a complex process that spans the cytoplasm, the cell membrane, and the periplasmic space. Central to this entire process is this compound (UP), a C55 isoprenoid lipid carrier, also known as bactoprenol phosphate.[1] UP functions as a membrane-soluble shuttle, transporting hydrophilic peptidoglycan precursors across the hydrophobic cytoplasmic membrane to the site of cell wall assembly.[2][3] This technical guide elucidates the multifaceted role of this compound in peptidoglycan synthesis, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

The this compound Cycle: A Molecular Conveyor Belt

The synthesis of peptidoglycan is intricately linked to the cyclic utilization of this compound. This cycle can be divided into three main stages: initiation on the cytoplasmic face of the membrane, translocation and polymerization in the periplasm, and recycling of the lipid carrier.

-

Initiation: Assembly of Lipid II The cycle begins in the cytoplasm with the synthesis of UDP-N-acetylmuramic acid-pentapeptide (UDP-MurNAc-pentapeptide). The first membrane-committed step is catalyzed by the integral membrane enzyme MraY, which transfers the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to this compound, forming Lipid I and releasing UMP.[4][5] Subsequently, the glycosyltransferase MurG catalyzes the transfer of N-acetylglucosamine (GlcNAc) from UDP-GlcNAc to Lipid I, yielding the final peptidoglycan precursor, Lipid II.[4][6]

-

Translocation and Polymerization Lipid II, now carrying the complete disaccharide-pentapeptide building block, is translocated across the cytoplasmic membrane by a dedicated flippase, MurJ.[7] In the periplasm, the disaccharide-pentapeptide unit is incorporated into the growing peptidoglycan chain by penicillin-binding proteins (PBPs), which exhibit both glycosyltransferase and transpeptidase activities.[8][9] This polymerization reaction releases undecaprenyl pyrophosphate (UPP).[6]

-

Recycling: Regeneration of this compound For the cycle to continue, the UPP byproduct must be dephosphorylated to regenerate the active carrier, this compound. This crucial recycling step is catalyzed by one or more undecaprenyl pyrophosphate phosphatases (UPPPs).[10] In many bacteria, multiple enzymes can perform this function, including BacA and members of the phosphatidic acid phosphatase type 2 (PAP2) family, such as PgpB and YbjG.[10][11] The regenerated UP is then thought to be flipped back to the cytoplasmic face of the membrane to initiate a new round of precursor transport, although the precise mechanism of this back-translocation is not fully elucidated.[10]

Quantitative Data on Key Enzymes

The efficiency of the this compound cycle is governed by the kinetic properties of its constituent enzymes. The following table summarizes key kinetic parameters for some of the central enzymes involved in this pathway.

| Enzyme | Organism | Substrate(s) | Km (µM) | kcat (s-1) | Reference(s) |

| MraY | Bacillus subtilis | UDP-MurNAc-pentapeptide | 18 | N/A | [3] |

| Heptaprenyl phosphate (C35-P) | N/A | N/A | [3] | ||

| MurG | Staphylococcus aureus | Lipid II | 2.2 | 0.013 | [12] |

| UppS | Escherichia coli | Farnesyl pyrophosphate (FPP) | N/A | 2.5 (with Triton) | [13][14] |

| Isopentenyl pyrophosphate (IPP) | N/A | 0.013 (without Triton) | [13][14] | ||

| PgpB | Escherichia coli | C55-PP | 1.4 (mol%) | 3.2 (µmol/min/mg) | [15] |

Note: N/A indicates that the data was not available in the cited sources under comparable conditions. Kinetic parameters can vary significantly with experimental conditions such as detergent concentration and the use of substrate analogs.

Experimental Protocols

MraY (Phospho-MurNAc-pentapeptide Translocase) Activity Assay

This protocol is based on a fluorescence enhancement method using a dansylated UDP-MurNAc-pentapeptide derivative.

Materials:

-

Purified MraY enzyme

-

Dansylated UDP-MurNAc-pentapeptide (UDP-MurNAc-pentapeptide-DNS)

-

Heptaprenyl phosphate (C35-P) or this compound (C55-P)

-

Assay buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 20 mM MgCl₂, 0.05% DDM (n-Dodecyl-β-D-maltoside)

-

Fluorometer

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing assay buffer and the desired concentration of C35-P.

-

Add the purified MraY enzyme to the reaction mixture and incubate for 5 minutes at 30°C to allow for temperature equilibration.

-

Initiate the reaction by adding UDP-MurNAc-pentapeptide-DNS to a final concentration of 10 µM.

-

Immediately monitor the increase in fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 520 nm.

-

The initial rate of the reaction is determined from the linear phase of the fluorescence increase.

-

For kinetic analysis, vary the concentrations of both UDP-MurNAc-pentapeptide-DNS and C35-P.[3][16]

MurG (Glycosyltransferase) Activity Assay

This protocol describes a scintillation proximity assay (SPA) for measuring MurG activity.

Materials:

-

Bacterial membranes containing MraY and overexpressed MurG (or purified MurG added exogenously)

-

UDP-MurNAc-pentapeptide

-

UDP-[³H]GlcNAc (radiolabeled substrate)

-

Moenomycin (inhibitor of downstream transglycosylases)

-

Assay buffer: 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂

-

Wheat germ agglutinin (WGA) SPA beads

-

Scintillation counter

Procedure:

-

Lipid I Synthesis (in situ): In a microcentrifuge tube, pre-incubate the bacterial membranes with UDP-MurNAc-pentapeptide in the assay buffer for 30 minutes at 37°C. This allows the endogenous MraY to synthesize Lipid I, the substrate for MurG.

-

MurG Reaction: Initiate the MurG reaction by adding UDP-[³H]GlcNAc and moenomycin to the reaction mixture. The moenomycin prevents the newly synthesized Lipid II from being consumed by downstream enzymes.

-

Incubate the reaction for a defined period (e.g., 30 minutes) at 37°C.

-

Detection: Stop the reaction by adding a solution of WGA-SPA beads. The WGA on the beads specifically binds to the GlcNAc residue of the radiolabeled Lipid II product.

-

Incubate for 30 minutes to allow for binding.

-

Quantify the amount of Lipid II produced by measuring the radioactivity using a scintillation counter. The proximity of the radiolabel to the scintillant in the beads results in a detectable signal.[3]

Undecaprenyl Pyrophosphate Phosphatase (UPPP) Activity Assay

This protocol is based on the dephosphorylation of radiolabeled undecaprenyl pyrophosphate.

Materials:

-

Purified UPPP enzyme (e.g., BacA) or bacterial membranes

-

[¹⁴C]Undecaprenyl pyrophosphate ([¹⁴C]C₅₅-PP)

-

Assay buffer: 50 mM Tris-HCl pH 8.5, 10 mM MgCl₂, 0.1% Triton X-100

-

Butanol

-

Thin-layer chromatography (TLC) plates (silica gel 60)

-

Developing solvent: Chloroform/Methanol/Water/Ammonia (88:48:10:1, v/v/v/v)

-

Phosphorimager or scintillation counter

Procedure:

-

Prepare the reaction mixture containing assay buffer and [¹⁴C]C₅₅-PP in a microcentrifuge tube.

-

Initiate the reaction by adding the purified UPPP enzyme or bacterial membranes.

-

Incubate at 37°C for a specified time (e.g., 20 minutes).

-

Stop the reaction by adding an equal volume of butanol and vortexing vigorously to extract the lipids.

-

Centrifuge to separate the phases and carefully collect the upper butanol phase.

-

Spot the butanol extract onto a TLC plate.

-

Develop the TLC plate using the developing solvent to separate the substrate ([¹⁴C]C₅₅-PP) from the product ([¹⁴C]C₅₅-P).

-

Visualize and quantify the radioactive spots using a phosphorimager or by scraping the silica and measuring the radioactivity with a scintillation counter.[17]

Visualizing the Pathways

To better understand the intricate processes involved, the following diagrams, generated using the DOT language for Graphviz, illustrate the core this compound cycle and a conceptual workflow for its analysis.

References

- 1. Two new enzymes that liberate undecaprenyl-phosphate to replenish the carrier lipid pool during envelope stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of the regulation of undecaprenyl diphosphate dephosphorylation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rudnerlab.med.harvard.edu [rudnerlab.med.harvard.edu]

- 5. researchgate.net [researchgate.net]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advances in Peptidoglycan Synthesis and Regulation in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hplc.eu [hplc.eu]

- 11. Breaking down the cell wall: Still an attractive antibacterial strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Kinetic Characterization of the Monofunctional Glycosyltransferase from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Product distribution and pre-steady-state kinetic analysis of Escherichia coli undecaprenyl pyrophosphate synthase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. rsc.org [rsc.org]

An In-depth Technical Guide to Undecaprenyl Phosphate Recycling in Escherichia coli

Audience: Researchers, scientists, and drug development professionals.

Introduction

Undecaprenyl phosphate (C55-P or Und-P) is an essential lipid carrier molecule in bacteria, responsible for transporting hydrophilic peptidoglycan precursors across the cytoplasmic membrane. This process is fundamental for the synthesis of the bacterial cell wall. The recycling of undecaprenyl pyrophosphate (C55-PP or Und-PP) back to its active monophosphate form is a critical step for sustained cell wall biosynthesis and bacterial viability. In Escherichia coli, this recycling is primarily carried out by a group of integral membrane phosphatases. This guide provides a detailed overview of the core mechanism, key enzymes, quantitative data, and experimental protocols related to C55-P recycling in E. coli.

The Core Recycling Mechanism

The recycling of this compound is a crucial part of the peptidoglycan synthesis cycle. After a unit of N-acetylmuramic acid and N-acetylglucosamine is added to the growing peptidoglycan chain in the periplasm, C55-PP is released.[1] This C55-PP must be dephosphorylated to C55-P to be flipped back to the cytoplasmic side of the membrane and participate in another round of precursor transport.[1][2]

In E. coli, this dephosphorylation is catalyzed by several integral membrane proteins with undecaprenyl pyrophosphate phosphatase (UppP) activity. These enzymes belong to two distinct protein families.[3][4] The dephosphorylation reaction is as follows:

Undecaprenyl pyrophosphate (C55-PP) + H₂O → this compound (C55-P) + Orthophosphate (Pi)

The active sites of these phosphatases are located in the periplasm, indicating that the dephosphorylation of C55-PP occurs on the outer side of the cytoplasmic membrane.[5][6][7][8][9][10]

Key Enzymes in E. coli

E. coli possesses multiple enzymes with C55-PP phosphatase activity, providing redundancy to this essential pathway.[9] The primary enzymes involved are:

-

BacA (UppP): This is the main C55-PP phosphatase in E. coli, accounting for approximately 75% of the total cellular activity.[5][6][11] While it is the major contributor, a knockout of the bacA gene is not lethal, indicating the presence of other phosphatases that can compensate for its loss.[3][11]

-

PAP2 Family Phosphatases: Three other phosphatases belonging to the phosphatidic acid phosphatase type 2 (PAP2) family also contribute to C55-PP recycling.[3][5][6][8] These are:

-

PgpB: Originally identified as a phosphatidylglycerol phosphate phosphatase, PgpB also exhibits C55-PP phosphatase activity.[8]

-

YbjG: This enzyme is another member of the PAP2 family that contributes to the recycling of C55-PP.[5][6][7]

-

LpxT (YeiU): While LpxT can dephosphorylate C55-PP, it has also been shown to catalyze the transfer of a phosphate group from C55-PP to lipid A.[9][12]

-

The simultaneous inactivation of bacA, ybjG, and pgpB is lethal to E. coli, demonstrating the essential nature of this redundant system for cell survival.[3][9]

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in this compound recycling in E. coli.

| Enzyme | Specific Activity | Optimal pH | Optimal Temperature | Reference |

| BacA | 1.3 µmol/min/mg | 6.5 - 7.5 | 37°C | [4][13] |

| YbjG | 20 nmol/min/mg (on C55-PP at 37°C) | 6.5 | 25°C | |

| YbjG | 39 nmol/min/mg (on C55-PP at 25°C) | 6.5 | 25°C | |

| YbjG | 3,000 nmol/min/mg (on C15-PP at 25°C) | 6.5 | 25°C |

| Enzyme | Substrate Specificity | Inhibitors | Reference |

| BacA | Prefers C55-PP. Also dephosphorylates Farnesyl pyrophosphate (FPP) and Diacylglycerol pyrophosphate. | Bacitracin (Ki = 7.8 µM) | [8][14] |

| YbjG | Dephosphorylates C15-PP, Diacylglycerol pyrophosphate (DGPP), and C55-PP. No activity on inorganic pyrophosphate (PPi), phosphatidic acid (PA), C5-PP, Glucose 6-phosphate (G6-P) & p-nitrophenyl phosphate (PNPP). | Not specified | |

| PgpB | Dephosphorylates C55-PP, Hexaprenyl diphosphate, and FPP. More efficient with Diacylglycerol diphosphate. | Not specified | [8] |

Experimental Protocols

Purification of BacA from E. coli

This protocol is based on methods described for the purification of His-tagged BacA.[4][13][15]

-

Overexpression:

-

Transform E. coli C43(DE3) cells with a plasmid containing the His-tagged bacA gene (e.g., pTrcBac30).

-

Grow the cells in a suitable medium (e.g., Terrific Broth) at 37°C to an OD₆₀₀ of 0.6.

-

Induce protein expression with 1 mM IPTG and continue to grow the culture at a lower temperature (e.g., 22°C) for 24 hours.

-

-

Cell Lysis and Membrane Preparation:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol) and lyse the cells by sonication or high-pressure homogenization.

-

Remove cell debris by low-speed centrifugation.

-

Isolate the membrane fraction by ultracentrifugation of the supernatant.

-

-

Solubilization:

-

Resuspend the membrane pellet in a solubilization buffer containing a detergent (e.g., 1% Dodecyl maltoside (DDM) in the lysis buffer).

-

Incubate with gentle agitation for 1 hour at 4°C.

-

Remove insoluble material by ultracentrifugation.

-

-

Affinity Chromatography:

-

Load the solubilized protein onto a Ni²⁺-NTA agarose column pre-equilibrated with a buffer containing a lower concentration of DDM (e.g., 0.05%).

-

Wash the column with the equilibration buffer containing a low concentration of imidazole (e.g., 20 mM).

-

Elute the His-tagged BacA protein with an elution buffer containing a high concentration of imidazole (e.g., 200-500 mM).

-

-

Gel Filtration Chromatography:

-

For further purification, load the eluted protein onto a gel filtration column (e.g., Superdex 200) equilibrated with a suitable buffer containing DDM to remove any remaining contaminants and aggregated protein.

-

Collect the fractions containing the purified BacA protein.

-

Undecaprenyl Pyrophosphate Phosphatase Assay

This assay measures the release of inorganic phosphate from C55-PP.

-

Reaction Mixture:

-

Prepare a reaction mixture in a suitable buffer (e.g., 50 mM Bis-Tris-HCl pH 7.0) containing a divalent cation (e.g., 1 mM CaCl₂), a detergent (e.g., 0.1% DDM), and the substrate (e.g., 50 µM C55-PP).

-

-

Enzyme Reaction:

-

Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the purified enzyme (e.g., YbjG or BacA).

-

-

Stopping the Reaction and Phosphate Detection:

-

At various time points, stop the reaction (e.g., by adding a solution that will denature the enzyme or by adding a reagent for phosphate detection).

-

Quantify the amount of released inorganic phosphate using a colorimetric method, such as the Malachite Green assay. Measure the absorbance at a specific wavelength (e.g., 620 nm).

-

-

Blank Control:

-

Prepare a blank control reaction that contains all the components except the enzyme to account for any non-enzymatic hydrolysis of the substrate.

-

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key pathways and relationships in this compound recycling.

Caption: this compound synthesis and recycling pathway in E. coli.

Caption: Experimental workflow for phosphatase purification and activity assay.

Conclusion

The recycling of this compound is a vital process for the survival of E. coli, making the enzymes involved attractive targets for the development of new antimicrobial agents. The redundancy of the phosphatase system highlights the importance of this pathway to the bacterium. A thorough understanding of the mechanisms, kinetics, and regulation of BacA, PgpB, and YbjG is crucial for the rational design of inhibitors that can effectively disrupt bacterial cell wall synthesis. Further research into the precise regulatory mechanisms governing the expression and activity of these phosphatases will provide deeper insights into how E. coli maintains homeostasis of its essential lipid carrier.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. biorxiv.org [biorxiv.org]

- 3. Identification of multiple genes encoding membrane proteins with undecaprenyl pyrophosphate phosphatase (UppP) activity in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Membrane Topology and Biochemical Characterization of the Escherichia coli BacA Undecaprenyl-Pyrophosphate Phosphatase | PLOS One [journals.plos.org]

- 5. An Escherichia coli undecaprenyl-pyrophosphate phosphatase implicated in this compound recycling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. microbiologyresearch.org [microbiologyresearch.org]

- 7. uniprot.org [uniprot.org]

- 8. tandfonline.com [tandfonline.com]

- 9. This compound Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analysis of the regulation of undecaprenyl diphosphate dephosphorylation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The bacA gene of Escherichia coli encodes an undecaprenyl pyrophosphate phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound Synthesis | Semantic Scholar [semanticscholar.org]

- 13. Membrane Topology and Biochemical Characterization of the Escherichia coli BacA Undecaprenyl-Pyrophosphate Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Proposed Carrier Lipid-binding Site of Undecaprenyl Pyrophosphate Phosphatase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Lynchpin of the Bacterial Cell Wall: A Technical Guide to Undecaprenyl Phosphate

An In-depth Exploration of the Discovery, Biosynthesis, and Pivotal Role of a Key Lipid Carrier in Bacterial Physiology and Drug Development

Introduction

Undecaprenyl phosphate (UP), also known as bactoprenol phosphate or C55-P, is an essential lipid carrier molecule in bacteria, playing a central role in the biosynthesis of the cell wall.[1][2][3] This C55 isoprenoid lipid is responsible for the transport of hydrophilic polysaccharide precursors across the hydrophobic cytoplasmic membrane, facilitating the assembly of vital cell envelope components such as peptidoglycan, O-antigen, teichoic acids, and capsular polysaccharides.[4][5] Given its indispensable function, the metabolic pathways associated with this compound have become a critical area of research, offering promising targets for the development of novel antibacterial agents.[6][7] This technical guide provides a comprehensive overview of the discovery, history, and core research findings related to this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Historical Perspective

The concept of a lipid carrier involved in bacterial cell wall synthesis emerged from early studies on peptidoglycan biosynthesis. The discovery of this compound was a landmark in understanding how bacteria build and maintain their protective cell envelope. It was established that this lipid carrier is available through both de novo synthesis and a highly efficient recycling pathway.[2][8] Research has since elucidated the key enzymes and pathways involved in UP metabolism, revealing a tightly regulated cycle of phosphorylation and dephosphorylation.[1] A significant distinction in UP metabolism has been identified between Gram-positive and Gram-negative bacteria. Gram-positive bacteria maintain a substantial pool of undecaprenol, the alcohol form of the lipid, which can be phosphorylated to generate UP.[3][4][9] In contrast, undecaprenol is not typically detected in Gram-negative bacteria, which rely on the dephosphorylation of undecaprenyl pyrophosphate.[3][4][6]

The this compound Cycle: De Novo Biosynthesis and Recycling

The cellular pool of this compound is maintained through two interconnected processes: de novo biosynthesis and the recycling of existing molecules.

De Novo Biosynthesis of this compound

The de novo synthesis of this compound begins in the cytoplasm with the formation of undecaprenyl pyrophosphate (UPP). This process is catalyzed by the enzyme undecaprenyl pyrophosphate synthase (UppS), which facilitates the sequential condensation of eight molecules of isopentenyl pyrophosphate (IPP) with one molecule of farnesyl pyrophosphate (FPP).[4][6][10] The resulting UPP is then dephosphorylated to yield the active lipid carrier, this compound.[4][6]

Recycling of this compound

While de novo synthesis is essential for generating new UP molecules, bacteria primarily rely on the efficient recycling of the existing pool to sustain the high rate of cell wall biosynthesis.[2] After a polysaccharide subunit is transferred to the growing polymer chain on the periplasmic side of the membrane, undecaprenyl pyrophosphate is released. This UPP is then dephosphorylated by a family of enzymes known as undecaprenyl pyrophosphate phosphatases (UppPs), which include BacA (also known as UppP) and members of the phosphatidic acid phosphatase (PAP2) family, such as PgpB and YbjG in E. coli.[4][8][11] The resulting UP is then translocated back to the cytoplasmic face of the membrane by a flippase to participate in another round of precursor transport.[6]

Role in Peptidoglycan Synthesis: The Lipid II Cycle

The most well-characterized role of this compound is in the synthesis of peptidoglycan, the primary component of the bacterial cell wall. This process, often referred to as the Lipid II cycle, involves the sequential addition of N-acetylmuramic acid (MurNAc)-pentapeptide and N-acetylglucosamine (GlcNAc) to UP on the cytoplasmic side of the membrane, forming Lipid I and Lipid II, respectively.[1][6] Lipid II is then translocated across the membrane by a flippase, where the disaccharide-pentapeptide unit is incorporated into the growing peptidoglycan chain.[6] This releases UPP, which is subsequently recycled back to UP.

Role in O-Antigen Synthesis

This compound also serves as the lipid carrier for the O-antigen component of lipopolysaccharide (LPS) in Gram-negative bacteria.[1][3] The O-antigen subunits are assembled on UP at the cytoplasmic face of the inner membrane. The UP-O-antigen subunit is then flipped to the periplasmic side, where the subunits are polymerized into long chains.[1][3] This process also releases UPP, which is recycled back to UP.[1]

Quantitative Data

The cellular concentrations of this compound and its derivatives, as well as the kinetic parameters of the enzymes involved in its metabolism, have been the subject of quantitative studies.

Table 1: Cellular Pool Sizes of this compound and its Derivatives

| Organism | Compound | Pool Size (nmol/g of cell dry weight) | Reference |

| Escherichia coli | This compound (UP) | ~75 | [12][13] |

| Undecaprenyl Pyrophosphate (UPP) | ~270 | [12][13] | |

| Undecaprenol | Not detected (<1) | [12] | |

| Staphylococcus aureus | This compound (UP) | ~50 | [12][13] |

| Undecaprenyl Pyrophosphate (UPP) | ~150 | [12][13] | |

| Undecaprenol | ~70 | [12] |

Table 2: Kinetic Parameters of Key Enzymes in this compound Metabolism

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| Undecaprenyl Pyrophosphate Synthase (UppS) | Escherichia coli | Farnesyl Pyrophosphate (FPP) | 0.3 | 2.1 | [14] |

| Geranylgeranyl Pyrophosphate (GGPP) | 0.3 | 2.1 | [14] | ||

| Geranyl Pyrophosphate (GPP) | 36.0 ± 0.1 | 1.7 ± 0.1 | [14] | ||

| Undecaprenyl Pyrophosphate Phosphatase (UppP/BacA) | Escherichia coli | Farnesyl Pyrophosphate (FPP) | 10.8 | 2.1 | [8] |

Experimental Protocols

Extraction and Quantification of this compound by HPLC

This protocol describes a method for the extraction and quantification of this compound and its derivatives from bacterial membranes using high-performance liquid chromatography (HPLC).[12][13]

Methodology:

-

Cell Culture and Harvest: Grow bacterial cells to the exponential phase. Harvest the cells by centrifugation.

-

Lipid Extraction: Resuspend the cell pellet and perform a lipid extraction using a methanol/chloroform/phosphate-buffered saline (PBS) mixture.[12]

-

Alkaline Treatment (Optional): To determine the total pool of this compound (UP + UPP), treat the lipid extract with potassium hydroxide (KOH). This converts UPP to UP.[12]

-

HPLC Analysis: Analyze the lipid extract using a reverse-phase HPLC system. A gradient elution is typically employed for optimal separation.[12]

-

Detection and Quantification: Monitor the elution profile at an appropriate wavelength (e.g., 210 nm). Identify the peak corresponding to this compound by comparison with an authentic standard. Quantify the amount of UP by integrating the peak area and comparing it to a standard curve.

Undecaprenyl Pyrophosphate Synthase (UppS) Activity Assay

This protocol outlines a radiometric assay to measure the enzymatic activity of UppS.[1][10]

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing HEPES buffer (pH 7.5), KCl, MgCl₂, farnesyl pyrophosphate (FPP), and radiolabeled [¹⁴C]-isopentenyl pyrophosphate ([¹⁴C]-IPP).[1]

-

Enzyme Addition: Initiate the reaction by adding the purified UppS enzyme to the reaction mixture.

-

Incubation: Incubate the reaction at 35°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding trichloroacetic acid.

-

Product Hydrolysis and Quantification: Heat the mixture to hydrolyze the pyrophosphate from the newly synthesized undecaprenyl pyrophosphate. Quantify the amount of radiolabeled undecaprenol product using a radioactivity scanner or liquid scintillation counting.

Conclusion

This compound is a cornerstone of bacterial cell wall biosynthesis. Its discovery and the subsequent elucidation of its metabolic pathways have provided profound insights into bacterial physiology. The essential nature of the this compound cycle makes it an attractive target for the development of novel antibiotics. A thorough understanding of the quantitative aspects of UP metabolism and the development of robust experimental protocols are crucial for advancing research in this field and for the rational design of new therapeutic strategies to combat bacterial infections.

References

- 1. Frontiers | Anthranilic Acid Inhibitors of Undecaprenyl Pyrophosphate Synthase (UppS), an Essential Enzyme for Bacterial Cell Wall Biosynthesis [frontiersin.org]

- 2. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Deciphering the Metabolism of Undecaprenyl-Phosphate: The Bacterial Cell-Wall Unit Carrier at the Membrane Frontier - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Proposed Carrier Lipid-binding Site of Undecaprenyl Pyrophosphate Phosphatase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Phosphatase Activity of Undecaprenol Kinase Regulates the Lipid Pool in Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Use of Genomics To Identify Bacterial Undecaprenyl Pyrophosphate Synthetase: Cloning, Expression, and Characterization of the Essential uppS Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An Escherichia coli undecaprenyl-pyrophosphate phosphatase implicated in this compound recycling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Quantitative high-performance liquid chromatography analysis of the pool levels of this compound and its derivatives in bacterial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Substrate and product specificities of cis-type undecaprenyl pyrophosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Undecaprenyl Phosphate: Structure, Properties, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecaprenyl phosphate (UP), also known as bactoprenol phosphate, is a crucial lipid carrier molecule in bacteria, playing a central role in the biosynthesis of the bacterial cell wall.[1] Its primary function is to transport hydrophilic polysaccharide precursors across the hydrophobic cell membrane, making it an essential component for the synthesis of vital structural elements like peptidoglycan and O-antigen in lipopolysaccharides.[1][2][3] Given its indispensable role in bacterial survival and its absence in eukaryotes, the metabolic pathway of this compound presents a compelling target for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological functions of this compound, along with detailed experimental protocols for its study.

Structure and Chemical Properties

This compound is a C55 isoprenoid lipid, consisting of a long chain of eleven isoprene units linked to a phosphate group.[1] The full IUPAC name is [(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenyl] dihydrogen phosphate.[1][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C55H91O4P | [1][4][5] |

| Molar Mass | 847.303 g/mol | [1] |

| Monoisotopic Mass | 846.66549838 Da | [5] |

| CAS Number | 25126-51-6 | [1][4] |

| Physical State | Solid | |

| Density | 0.952 g/cm³ | [4] |

| Boiling Point | 838.8 °C at 760 mmHg | [4] |

| pKa (Strongest Acidic) | 1.79 (Predicted) | |

| Solubility | Soluble in organic solvents like 1-butanol. |

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by its phosphate group and the long, unsaturated isoprenoid chain. The phosphate moiety can undergo phosphorylation and dephosphorylation reactions, which are central to its biological function in the this compound cycle. The double bonds in the isoprenoid tail make it susceptible to oxidation and other addition reactions, although its primary biological role is as a carrier.

Biological Role and Signaling Pathways

This compound is the universal lipid carrier for the precursors of many bacterial cell envelope components. Its most well-understood role is in the biosynthesis of peptidoglycan, the major structural component of the bacterial cell wall.

The this compound Cycle in Peptidoglycan Synthesis

The synthesis of peptidoglycan involves a cyclic pathway where this compound acts as a shuttle. This cycle can be broadly divided into three stages: initiation on the cytoplasmic side, translocation across the membrane, and recycling.

Caption: The this compound Cycle in Peptidoglycan Biosynthesis.

In Gram-positive bacteria, an alternative pathway for UP synthesis exists through the phosphorylation of undecaprenol (UOH) by undecaprenol kinase.[6][7] In contrast, Gram-negative bacteria primarily rely on the dephosphorylation of undecaprenyl pyrophosphate (UPP).[1]

Key Enzymes in this compound Metabolism

Several key enzymes regulate the cellular pool of this compound. The kinetic parameters of some of these enzymes are crucial for understanding the regulation of cell wall biosynthesis and for designing specific inhibitors.

| Enzyme | Organism | Substrate(s) | K_m | k_cat | Specific Activity | Reference |

| Undecaprenyl Pyrophosphate Synthase (UppS) | Escherichia coli | Farnesyl pyrophosphate (FPP) | 0.3 µM | 2.1 s⁻¹ | [8] | |

| Isopentenyl pyrophosphate (IPP) | 2.5 s⁻¹ | [9][10] | ||||

| Geranylgeranyl pyrophosphate (GGPP) | 0.3 µM | 2.1 s⁻¹ | [8] | |||

| Geranyl pyrophosphate (GPP) | 36.0 µM | 1.7 s⁻¹ | [8] | |||

| Undecaprenol Kinase (UdpK/DgkA) | Bacillus subtilis | Undecaprenol | [11] | |||

| Streptococcus mutans | Undecaprenol | High | [7] |

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the study of this compound.

Protocol 1: Extraction and Quantification of this compound by HPLC

This protocol is adapted from Barreteau et al. (2009).[12]

1. Cell Culture and Harvesting:

-

Grow bacterial cells (e.g., E. coli or S. aureus) to the mid-exponential phase.

-

Harvest cells by centrifugation at 4°C.

-

Wash the cell pellet with an appropriate buffer (e.g., phosphate-buffered saline).

2. Lipid Extraction:

-

Resuspend the cell pellet in a mixture of chloroform and methanol (1:2, v/v).

-

Sonicate the suspension to lyse the cells and facilitate lipid extraction.

-

Add chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8.

-

Centrifuge to separate the phases. The lower organic phase contains the lipids.

3. Saponification (Optional, to convert UPP to UP):

-

Evaporate the organic phase to dryness under a stream of nitrogen.

-

Resuspend the lipid extract in 0.1 M KOH in methanol and incubate to hydrolyze the pyrophosphate bond of UPP to the monophosphate of UP.

-

Neutralize the reaction with an acid (e.g., acetic acid).

4. HPLC Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase A: 95% methanol, 5% isopropanol, 10 mM phosphoric acid.[12]

-

Mobile Phase B: 70% methanol, 30% isopropanol, 10 mM phosphoric acid.[12]

-

Gradient: A linear gradient from 95% A to 100% B over 50 minutes.[12]

-

Detection: UV at 210 nm or by mass spectrometry.

-

Quantification: Use a standard curve prepared with a known amount of purified this compound.

Caption: Workflow for the Extraction and HPLC Quantification of this compound.

Protocol 2: Thin-Layer Chromatography (TLC) Analysis of this compound and its Derivatives

This protocol is a general method for lipid analysis by TLC.[13][14][15]

1. Sample Preparation:

-

Extract lipids as described in Protocol 1.

-

Dissolve the dried lipid extract in a small volume of a volatile organic solvent (e.g., chloroform:methanol 2:1).

2. TLC Plate Preparation:

-

Use silica gel 60 TLC plates.

-

Gently mark an origin line with a pencil about 1-1.5 cm from the bottom of the plate.

3. Spotting:

-

Apply the lipid sample to the origin line using a capillary tube or microsyringe. Keep the spot size as small as possible.

-

Also spot standards of this compound, undecaprenyl pyrophosphate, and undecaprenol if available.

4. Development:

-

Place the TLC plate in a developing chamber containing the mobile phase. A common solvent system for neutral lipids is petroleum ether:diethyl ether:acetic acid (80:20:1, v/v/v). For phosphorylated lipids, a more polar system like chloroform:methanol:water (65:25:4, v/v/v) may be required.

-

Allow the solvent front to migrate up the plate until it is about 1 cm from the top.

5. Visualization:

-

Remove the plate from the chamber and let it dry.

-

Visualize the lipid spots by placing the plate in a chamber with iodine vapor or by spraying with a suitable reagent (e.g., 50% sulfuric acid followed by heating, or a phosphate-specific stain like Dittmer-Lester reagent).[15]

6. Analysis:

-

Calculate the retention factor (Rf) for each spot (distance traveled by the spot / distance traveled by the solvent front).

-

Compare the Rf values of the unknown spots with those of the standards.

This compound as a Drug Target

The enzymes involved in the this compound cycle are attractive targets for the development of new antibiotics because they are essential for bacterial viability and are absent in humans.

Screening for Inhibitors of this compound Biosynthesis

A common workflow for identifying inhibitors of this compound biosynthesis involves a combination of in silico and in vitro screening methods.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Buy this compound | 25126-51-6 [smolecule.com]

- 5. This compound | C55H91O4P | CID 1173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 7. Prokaryotic Diacylglycerol Kinase and Undecaprenol Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Substrate and product specificities of cis-type undecaprenyl pyrophosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Product distribution and pre-steady-state kinetic analysis of Escherichia coli undecaprenyl pyrophosphate synthase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. uniprot.org [uniprot.org]

- 12. researchgate.net [researchgate.net]

- 13. Bacterial Cell Wall Precursor Phosphatase Assays Using Thin-layer Chromatography (TLC) and High Pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]

- 15. repository.seafdec.org [repository.seafdec.org]

The Linchpin of the Wall: An In-depth Technical Guide to Undecaprenyl Phosphate's Role in Teichoic Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teichoic acids (TAs), both wall teichoic acids (WTAs) and lipoteichoic acids (LTAs), are critical anionic glycopolymers that adorn the cell envelope of most Gram-positive bacteria. They play fundamental roles in cell division, morphology, biofilm formation, and pathogenesis. The biosynthesis of these essential polymers is a complex, multi-step process that critically relies on the lipid carrier undecaprenyl phosphate (Und-P). This technical guide provides a comprehensive overview of the central role of Und-P in the synthesis of teichoic acids, detailing the biochemical pathways, key enzymatic players, and regulatory aspects. Furthermore, it presents a compilation of quantitative data, detailed experimental protocols for studying this pathway, and visual representations of the core processes to serve as a valuable resource for researchers in microbiology and drug development. The indispensability of the Und-P-dependent pathway for bacterial viability positions it as a promising, yet underexploited, target for novel antimicrobial therapies.

Introduction: The this compound Cycle and its Centrality in Bacterial Cell Wall Synthesis

The bacterial cell wall is a dynamic and essential structure that provides shape, and protection from osmotic stress, and serves as a scaffold for various surface-associated proteins. Its synthesis is a highly coordinated process involving multiple enzymatic pathways. Central to the assembly of key cell wall components, including peptidoglycan and teichoic acids, is the lipid carrier this compound (Und-P), also known as bactoprenol phosphate.[1][2][3] Und-P is a C55 isoprenoid alcohol phosphate that acts as a membrane-soluble carrier for hydrophilic sugar precursors, shuttling them across the cytoplasmic membrane for subsequent polymerization and incorporation into the growing cell wall.[1][2]

The synthesis of teichoic acids, which can constitute up to 60% of the cell wall mass in Gram-positive bacteria, is intricately linked to the availability and recycling of Und-P.[4] Any disruption in the Und-P cycle, either through sequestration of Und-P-linked intermediates or inhibition of the enzymes involved, can have detrimental effects on bacterial growth and survival.[5] This dependency makes the enzymes involved in Und-P metabolism and its utilization in teichoic acid synthesis attractive targets for the development of new antibiotics to combat the growing threat of antimicrobial resistance.[6][7][8][9]

The Core Pathway: this compound-Dependent Synthesis of Wall Teichoic Acid (WTA)

The biosynthesis of WTA is a well-characterized process that occurs in a series of sequential steps on the cytoplasmic face of the bacterial membrane, initiated on the Und-P carrier. The genes encoding the enzymes for this pathway are typically organized in tag (teichoic acid glycerol) or tar (teichoic acid ribitol) operons.[4][5]

The synthesis can be broadly divided into three stages:

-

Linkage Unit Synthesis: The assembly of a conserved linkage unit on Und-P.

-

Polymer Synthesis: The extension of the polyol-phosphate backbone.

-

Translocation and Ligation: The transport of the completed WTA polymer across the membrane and its covalent attachment to peptidoglycan.

Linkage Unit Synthesis: The Foundation on this compound

The initial steps of WTA biosynthesis are highly conserved across different Gram-positive species and involve the assembly of a disaccharide linkage unit on the Und-P carrier.[4][10]

-

Step 1: TagO/TarO - The Initiating Transferase: The pathway begins with the transfer of N-acetylglucosamine-1-phosphate (GlcNAc-1-P) from UDP-GlcNAc to Und-P. This reaction is catalyzed by the enzyme TagO (or TarO in S. aureus), a GlcNAc-1-phosphate transferase, to form Und-PP-GlcNAc (Lipid I).[4][5][10] This initial step is analogous to the first step in peptidoglycan synthesis, highlighting the competition for the limited pool of Und-P.[2]

-

Step 2: TagA/TarA - Addition of N-acetylmannosamine: The second step involves the addition of N-acetylmannosamine (ManNAc) from UDP-ManNAc to the C4 hydroxyl of the GlcNAc residue of Lipid I. This reaction is catalyzed by the N-acetylmannosamine transferase TagA (or TarA), forming the disaccharide intermediate Und-PP-GlcNAc-ManNAc (Lipid β).[5][10][11]

-

Step 3: TagB/TarB - The First Glycerol-Phosphate Transfer: A single glycerol-3-phosphate (GroP) unit is then transferred from CDP-glycerol to the C4 hydroxyl of the ManNAc residue. This reaction is catalyzed by the glycerophosphate transferase TagB (or TarB).[4][5]

The completion of these three steps results in the formation of the core linkage unit attached to the undecaprenyl pyrophosphate carrier, ready for the polymerization of the main teichoic acid chain.

Polymer Synthesis: Elongating the Teichoic Acid Chain

Following the synthesis of the linkage unit, the main polyol-phosphate chain is assembled. The composition of this chain varies between bacterial species, with the most common being poly(glycerol phosphate) or poly(ribitol phosphate).

-

Poly(glycerol phosphate) WTA Synthesis (e.g., Bacillus subtilis 168): In organisms like B. subtilis 168, the enzyme TagF acts as a polymerase, sequentially adding multiple GroP units from CDP-glycerol to the linkage unit.[5]

-

Poly(ribitol phosphate) WTA Synthesis (e.g., Staphylococcus aureus): In S. aureus, the process is more complex. After the initial GroP addition by TarB, another GroP is often added by TarF, which acts as a primase.[5][12] The main poly(ribitol phosphate) chain is then synthesized by the bifunctional primase/polymerase enzymes TarK and TarL, which use CDP-ribitol as the donor substrate.[4][5][12][13]

Translocation and Ligation: Export and Anchoring to the Cell Wall

Once the full-length WTA polymer is synthesized on the Und-PP carrier, it must be transported across the cytoplasmic membrane and covalently attached to the peptidoglycan.

-

Translocation: The Und-PP-linked WTA polymer is flipped from the cytoplasmic leaflet to the outer leaflet of the membrane by a dedicated ABC (ATP-binding cassette) transporter, typically composed of the proteins TagG and TagH (or TarG and TarH).[4][5][14][15] TagG is the transmembrane domain, while TagH is the ATP-binding domain that provides the energy for translocation.[16]

-

Ligation to Peptidoglycan: On the outer surface of the membrane, the WTA polymer is cleaved from the Und-PP carrier and covalently linked to the N-acetylmuramic acid (MurNAc) residues of the peptidoglycan.[17] The enzymes responsible for this final ligation step belong to the LytR-CpsA-Psr (LCP) family of proteins.[12] The byproduct of this reaction is undecaprenyl pyrophosphate (Und-PP), which is then dephosphorylated to Und-P to be recycled for another round of synthesis.[2][18]

This compound in Lipoteichoic Acid (LTA) Synthesis

While the canonical Type I LTA synthesis in many bacteria like S. aureus utilizes phosphatidylglycerol as the precursor and does not directly involve Und-P for the main chain polymerization, other types of LTA synthesis do rely on this lipid carrier.[15] For instance, the proposed pathway for Type IV LTA in Streptococcus pneumoniae involves the assembly of the repeating unit on an undecaprenyl carrier on the cytoplasmic side of the membrane before its translocation and transfer to a lipid anchor.[15][17] This highlights the versatility of Und-P as a lipid carrier for various cell wall polymers.

Quantitative Data

The concentration of this compound and its derivatives is tightly regulated within the bacterial cell, as it is a limiting factor for cell wall biosynthesis.[5]

| Compound | Organism | Growth Phase | Pool Level (nmol/g of cell dry weight) | Reference |

| This compound (Und-P) | Escherichia coli | Exponential | ~75 | [19][20] |

| Undecaprenyl pyrophosphate (Und-PP) | Escherichia coli | Exponential | ~270 | [19][20] |

| Undecaprenol | Escherichia coli | Exponential | <1 | [19][20] |

| This compound (Und-P) | Staphylococcus aureus | Exponential | ~50 | [19][20] |

| Undecaprenyl pyrophosphate (Und-PP) | Staphylococcus aureus | Exponential | ~150 | [19][20] |

| Undecaprenol | Staphylococcus aureus | Exponential | ~70 | [19][20] |

Table 1: Pool Levels of this compound and its Derivatives in Bacteria.

Experimental Protocols

Quantification of this compound and its Derivatives by HPLC

This protocol is adapted from the method described by Barreteau et al. (2009).[19][20]

Objective: To quantify the cellular pools of Und-P, Und-PP, and undecaprenol.

Materials:

-

Bacterial cell culture

-

Methanol

-

Chloroform

-

Phosphate-buffered saline (PBS)

-

Potassium hydroxide (KOH)

-

HPLC system with a C18 reverse-phase column

-

Mobile phase: Acetonitrile/isopropanol/water gradient

-

Authentic standards for Und-P, Und-PP, and undecaprenol

Procedure:

-

Cell Harvesting: Harvest bacterial cells during the exponential growth phase by centrifugation.

-

Lipid Extraction: Extract the C55-isoprenoids from the cell pellet using a methanol/chloroform/PBS mixture.

-

Saponification (for Und-PP quantification): To quantify Und-PP, treat a portion of the lipid extract with KOH to convert Und-PP to Und-P. This allows for the indirect measurement of Und-PP by subtracting the amount of Und-P in the untreated sample from the total Und-P after saponification.

-

HPLC Analysis: Analyze the lipid extracts by reverse-phase HPLC.

-

Inject the sample onto a C18 column.

-

Elute the compounds using a suitable gradient of acetonitrile, isopropanol, and water.

-

Detect the isoprenoids using a UV detector (typically at 210 nm).

-

-

Quantification: Identify and quantify the peaks corresponding to Und-P, Und-PP (as Und-P after saponification), and undecaprenol by comparing their retention times and peak areas to those of authentic standards.

-

Data Normalization: Normalize the quantified amounts to the dry weight of the bacterial cells.

In Vitro Reconstitution of the WTA Biosynthesis Pathway

This protocol provides a general framework for the in vitro reconstitution of the initial steps of WTA synthesis.

Objective: To biochemically characterize the activity of the enzymes involved in linkage unit synthesis.

Materials:

-

Purified enzymes (e.g., TagO, TagA, TagB)

-

This compound (Und-P) liposomes

-

Radiolabeled or fluorescently-labeled sugar nucleotide donors (e.g., UDP-[¹⁴C]GlcNAc, UDP-[³H]ManNAc)

-

CDP-glycerol

-

Reaction buffer (e.g., Tris-HCl with MgCl₂)

-

Thin-layer chromatography (TLC) system

-

Phosphorimager or fluorescence scanner

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the Und-P liposomes, purified enzymes, and the first sugar nucleotide donor (e.g., UDP-[¹⁴C]GlcNAc) in the reaction buffer.

-

Initiation of Reaction: Start the reaction by adding the initiating enzyme (TagO). Incubate at the optimal temperature for the enzyme (e.g., 37°C).

-

Sequential Additions: At timed intervals, add the subsequent enzymes (TagA, TagB) and their respective substrates (UDP-ManNAc, CDP-glycerol) to the reaction mixture to allow for the stepwise synthesis of the linkage unit.

-

Reaction Quenching: Stop the reactions at different time points by adding a quenching solution (e.g., chloroform/methanol).

-

Lipid Extraction: Extract the lipid-linked intermediates from the reaction mixture.

-

TLC Analysis: Spot the extracted lipids onto a TLC plate and develop the chromatogram using an appropriate solvent system.

-

Detection and Analysis: Visualize the radiolabeled or fluorescently labeled lipid intermediates using a phosphorimager or fluorescence scanner. The appearance of new, slower-migrating spots on the TLC plate corresponds to the formation of Und-PP-GlcNAc, Und-PP-GlcNAc-ManNAc, and the completed linkage unit.

-

Enzyme Kinetics: By varying the substrate concentrations and measuring the initial reaction rates, kinetic parameters (Kₘ and k꜀ₐₜ) for each enzyme can be determined.

Visualizing the Process: Signaling Pathways and Workflows

Wall Teichoic Acid (WTA) Biosynthesis Pathway

Caption: The this compound-dependent WTA biosynthesis pathway.

Experimental Workflow for In Vitro Reconstitution Assay

Caption: Workflow for the in vitro reconstitution of WTA linkage unit synthesis.

Conclusion and Future Directions

This compound is undeniably the linchpin in the synthesis of teichoic acids, serving as the essential lipid carrier that facilitates the assembly and transport of these vital cell wall polymers. The intricate series of enzymatic reactions that depend on Und-P highlights multiple potential points of intervention for antimicrobial drug development. The essentiality of the later steps in the WTA biosynthesis pathway in pathogens like S. aureus makes the enzymes involved particularly attractive targets.[11][21]

Future research should focus on several key areas:

-

Structural Biology: Elucidating the high-resolution structures of the membrane-bound enzymes of the teichoic acid synthesis pathway, particularly in complex with their Und-P-linked substrates, will be crucial for structure-based drug design.

-

Inhibitor Screening and Development: High-throughput screening for inhibitors of the Tag/Tar enzymes and the Und-P recycling machinery could yield novel classes of antibiotics.

-

Regulation of the Und-P Pool: A deeper understanding of the regulatory networks that control the synthesis and availability of Und-P will provide insights into how bacteria coordinate the synthesis of different cell wall components and may reveal novel regulatory targets.

By continuing to unravel the complexities of the this compound-dependent teichoic acid synthesis, the scientific community can pave the way for the development of innovative strategies to combat the ever-growing challenge of antibiotic-resistant Gram-positive pathogens.

References

- 1. tandfonline.com [tandfonline.com]

- 2. academic.oup.com [academic.oup.com]

- 3. journals.asm.org [journals.asm.org]

- 4. Wall Teichoic Acids of Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Wall Teichoic Acid Function, Biosynthesis, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Undecaprenyl Diphosphate Synthase Inhibitors: Antibacterial Drug Leads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bacterial Cell Growth Inhibitors Targeting Undecaprenyl Diphosphate Synthase and Undecaprenyl Diphosphate Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. experts.illinois.edu [experts.illinois.edu]

- 10. Structure and mechanism of TagA, a novel membrane-associated glycosyltransferase that produces wall teichoic acids in pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The N-Acetylmannosamine Transferase Catalyzes the First Committed Step of Teichoic Acid Assembly in Bacillus subtilis and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cryo-EM analysis of S. aureus TarL, a polymerase in wall teichoic acid biogenesis central to virulence and antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. journals.asm.org [journals.asm.org]

- 15. Teichoic acids: synthesis and applications - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00270F [pubs.rsc.org]

- 16. journals.asm.org [journals.asm.org]

- 17. Teichoic acid - Wikipedia [en.wikipedia.org]

- 18. Two new enzymes that liberate undecaprenyl-phosphate to replenish the carrier lipid pool during envelope stress - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quantitative high-performance liquid chromatography analysis of the pool levels of this compound and its derivatives in bacterial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Lesions in Teichoic Acid Biosynthesis in Staphylococcus aureus Lead to a Lethal Gain of Function in the Otherwise Dispensable Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Genetic Basis of Undecaprenyl Phosphate Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecaprenyl phosphate (UP), a C55 isoprenoid lipid, is an indispensable component in the biosynthesis of the bacterial cell wall. It functions as a lipid carrier, shuttling hydrophilic precursors of various cell wall polymers, such as peptidoglycan, O-antigen, and teichoic acids, across the hydrophobic cytoplasmic membrane.[1][2] The essentiality of UP in bacterial survival and its absence in humans make the enzymes involved in its biosynthesis attractive targets for the development of novel antimicrobial agents.[1] This technical guide provides an in-depth overview of the genetic and biochemical basis of UP biosynthesis, detailing the enzymatic pathways, relevant quantitative data, and key experimental methodologies.

Core Biosynthetic Pathways

The cellular pool of this compound is maintained through two primary pathways: the de novo synthesis pathway and the recycling pathway. A third, alternative pathway exists in some Gram-positive bacteria.

De Novo Synthesis of this compound

The de novo synthesis of UP begins with the formation of undecaprenyl pyrophosphate (UPP) from the central isoprenoid precursors, isopentenyl pyrophosphate (IPP) and farnesyl pyrophosphate (FPP). This process is catalyzed by the enzyme undecaprenyl pyrophosphate synthase (UppS).[1][3] UPP is then dephosphorylated to the active carrier, UP.

-

Step 1: Undecaprenyl Pyrophosphate (UPP) Synthesis

-

Enzyme: Undecaprenyl pyrophosphate synthase (UppS), also known as di-trans,poly-cis-decaprenylcistransferase.[3]

-

Gene: uppS (also referred to as ispU or rth).[4]

-

Reaction: UppS catalyzes the sequential condensation of eight molecules of IPP with one molecule of FPP.[5] This reaction elongates the isoprenoid chain to 55 carbons, forming UPP.

-

Location: Cytoplasm.[4]

-

-

Step 2: Dephosphorylation of UPP to UP

-

Enzymes: Two distinct families of integral membrane phosphatases catalyze the dephosphorylation of UPP to UP.

-

Genes: bacA, pgpB, ybjG.[7]

-

Reaction: UPP + H₂O → UP + Pᵢ

-

Location: The active sites of both BacA and PAP2 phosphatases are located in the periplasm, suggesting that UPP must be translocated from the cytoplasm to the periplasm for dephosphorylation in the de novo pathway.[4]

-

The Recycling Pathway

During the biosynthesis of cell wall polymers, UP is converted to UPP when the glycan moiety is transferred to the growing polymer chain on the periplasmic side of the membrane. This UPP is then recycled back to UP to be used in another round of synthesis.

-

Enzymes: The same phosphatases involved in the de novo pathway, BacA, PgpB, and YbjG, are responsible for the dephosphorylation of UPP in the recycling pathway.[4][6]

-

Location: Periplasmic face of the cytoplasmic membrane.[4]

Alternative Pathway in Gram-Positive Bacteria

Several Gram-positive bacteria, such as Staphylococcus aureus, contain significant amounts of undecaprenol (UOH). In these organisms, UP can be synthesized through the phosphorylation of UOH.

-

Enzyme: A homolog of diacylglycerol kinase (DgkA).[4]

-

Gene: dgkA homologue.

-

Reaction: UOH + ATP → UP + ADP

-

Significance: This pathway provides an alternative route to generate the essential UP pool, a feature not observed in Gram-negative bacteria like E. coli.[4]

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and intermediates of the UP biosynthesis pathway.

Table 1: Kinetic Parameters of Undecaprenyl Pyrophosphate Synthase (UppS)

| Organism | Substrate(s) | Km (µM) | kcat (s⁻¹) | Reference(s) |

| Escherichia coli | FPP | 0.4 | 2.5 | [5][8] |

| GGPP | 0.3 | 2.1 | [8] | |

| GPP | 36.0 | 1.7 | [8] |

Table 2: Kinetic and Activity Data for UPP Phosphatases

| Enzyme | Organism | Substrate | Km (µM) | kcat (s⁻¹) | Specific Activity | Reference(s) |

| BacA | Escherichia coli | C₁₅-PP | 10.8 | 2.1 | - | [4] |

| YbjG | Escherichia coli | C₅₅-PP | - | - | 39 ± 9 nmol/min/mg | [9] |

| PgpB | Escherichia coli | C₁₅-PP | - | - | 300 ± 5 µmol/min/mg | [9] |

Table 3: Intracellular Concentrations of this compound and Derivatives

| Organism | Compound | Concentration (nmol/g dry weight) | Reference(s) |

| Escherichia coli | UP | ~75 | [9] |

| UPP | ~270 | [9] | |

| Staphylococcus aureus | UP | ~50 | [9] |

| UPP | ~150 | [9] | |

| UOH | ~70 | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the genetic and biochemical basis of UP biosynthesis.

Undecaprenyl Pyrophosphate Synthase (UppS) Activity Assay

This assay measures the incorporation of radiolabeled IPP into a long-chain polyprenyl pyrophosphate in the presence of FPP and purified UppS.

a. Reagents:

-

1 M Tris-HCl, pH 7.5

-

100 mM MgCl₂

-

1% (w/v) Triton X-100

-

10 mM Farnesyl pyrophosphate (FPP)

-

[1-¹⁴C]Isopentenyl pyrophosphate (IPP) (e.g., 0.5 µCi/µmol)

-

Purified UppS enzyme

-

50% (w/v) Trichloroacetic acid (TCA)

-

Scintillation cocktail

b. Procedure:

-

Prepare a reaction mixture containing:

-

10 µl of 1 M Tris-HCl, pH 7.5

-

0.2 µl of 100 mM MgCl₂

-

5 µl of 1% Triton X-100

-

1 µl of 10 mM FPP

-

1 µl of [1-¹⁴C]IPP (containing ~30,000 dpm)

-

Purified UppS enzyme (a suitable amount to ensure linearity of the reaction)

-

Add sterile water to a final volume of 100 µl.

-

-

Initiate the reaction by adding the UppS enzyme.

-

Incubate the reaction mixture at 35°C for 30 minutes.

-

Terminate the reaction by adding 100 µl of 50% TCA.

-

To hydrolyze the pyrophosphate bonds and facilitate the extraction of the lipid product, heat the mixture at 100°C for 30 minutes.

-

After cooling, extract the radioactive product with an organic solvent (e.g., n-hexane or ethyl acetate).

-

Transfer the organic phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Undecaprenyl Pyrophosphate Phosphatase Assay

This assay measures the release of inorganic phosphate (Pᵢ) from UPP by the action of phosphatases like BacA, PgpB, or YbjG.

a. Reagents:

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.0, with 1 mM CaCl₂)

-

Detergent (e.g., 0.05% DDM for BacA)

-

Undecaprenyl pyrophosphate (UPP) substrate (e.g., radiolabeled [¹⁴C]UPP or non-labeled UPP)

-

Purified phosphatase enzyme (BacA, PgpB, or YbjG)

-

Malachite green reagent for phosphate detection (if using non-labeled UPP)

-

Thin-layer chromatography (TLC) system (if using radiolabeled UPP)

b. Procedure (using radiolabeled UPP and TLC):

-

Synthesize radiolabeled [¹⁴C]UPP using purified UppS and [¹⁴C]IPP as described previously.

-

Prepare a reaction mixture in a final volume of 50-100 µl containing reaction buffer, detergent, a defined concentration of [¹⁴C]UPP, and purified phosphatase.

-

Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding an equal volume of butanol.

-

Vortex vigorously and centrifuge to separate the phases.

-

Spot the organic (upper) phase onto a silica TLC plate.

-

Develop the TLC plate using a suitable solvent system (e.g., chloroform:methanol:water, 65:25:4 by volume).

-

Visualize the separated [¹⁴C]UPP and [¹⁴C]UP by autoradiography or phosphorimaging.

-

Quantify the amount of product formed by scraping the corresponding spots from the TLC plate and measuring the radioactivity by scintillation counting.

Extraction and Quantification of UP and UPP by HPLC

This method allows for the direct measurement of the intracellular pools of UP and UPP.

a. Reagents:

-

Chloroform

-

Methanol

-

Phosphate-buffered saline (PBS)

-

Anion exchange chromatography cartridges

-

HPLC system with a C18 reversed-phase column

-

Mobile phase solvents (e.g., methanol, isopropanol, and an ion-pairing reagent like tetraethylammonium phosphate)

b. Procedure:

-

Harvest bacterial cells from a culture of known volume and cell density.

-

Immediately quench metabolic activity (e.g., by rapid cooling or addition of a quenching agent).

-

Extract total lipids from the cell pellet using a two-phase chloroform/methanol/PBS extraction method.

-

Separate the lipid-containing organic phase.

-

Fractionate the lipid extract using an anion exchange cartridge to separate polyprenyl phosphates (UP) and polyprenyl pyrophosphates (UPP).

-

Analyze the separated fractions by HPLC on a C18 column using a mobile phase containing an ion-pairing reagent.

-

Detect the eluting compounds using a suitable detector (e.g., UV or mass spectrometry).

-

Quantify the amounts of UP and UPP by comparing the peak areas to those of known standards.

Visualization of Pathways and Workflows

De Novo Biosynthesis and Recycling of this compound

Caption: De novo synthesis and recycling pathways of this compound.

Experimental Workflow for Quantifying UP and UPP

Caption: Workflow for the extraction and quantification of UP and UPP.

Logical Relationship of UPP Phosphatase Gene Regulation

Caption: Regulation of UPP phosphatase gene expression in E. coli.[7]

Conclusion

The biosynthesis of this compound is a complex and tightly regulated process that is fundamental to bacterial survival. A thorough understanding of the genes, enzymes, and regulatory mechanisms involved in this pathway is crucial for the development of new antimicrobial strategies. This guide has provided a comprehensive overview of the current knowledge in the field, including quantitative data and detailed experimental protocols, to serve as a valuable resource for researchers and drug development professionals. Further research, particularly in elucidating the precise kinetic parameters of all enzymes involved and the intricate regulatory networks, will undoubtedly pave the way for novel therapeutic interventions targeting this essential bacterial pathway.

References